molecular formula C21H23N5O3 B2795850 N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954765-99-2

N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2795850
CAS No.: 954765-99-2
M. Wt: 393.447
InChI Key: UTULYFPLPUABGA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has an acetylamino group (NHCOCH3), a methoxy group (OCH3), and a 1H-1,2,3-triazole group, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1H-1,2,3-triazole ring suggests that this compound could have a rigid, planar structure in this region. The other groups attached to the ring could add complexity to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the acetylamino group could participate in reactions involving the carbonyl group or the nitrogen atom, the methoxy group could undergo reactions involving the oxygen atom, and the 1H-1,2,3-triazole group could participate in reactions involving the nitrogen atoms or the carbon-nitrogen bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar acetylamino and methoxy groups could increase its solubility in polar solvents, while the 1H-1,2,3-triazole ring could contribute to its stability .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Sutherland and Tennant (1971) discussed the synthesis and rearrangements of similar triazole derivatives, offering insights into the chemistry of such compounds (Sutherland & Tennant, 1971).
  • Potential Biological Activities :

    • Gürbüz et al. (2020) researched derivatives of triazole rings, highlighting their wide spectrum of biological activities, including potential pharmaceutical applications (Gürbüz et al., 2020).
    • Shinde et al. (2022) synthesized derivatives of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide and evaluated their anticancer activity, demonstrating the relevance of such compounds in cancer research (Shinde et al., 2022).
  • Antioxidant and Anticancer Potential :

    • Tumosienė et al. (2020) investigated derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including triazole derivatives, and found notable antioxidant and anticancer activities (Tumosienė et al., 2020).
  • Chemical Synthesis and Applications :

    • The study by Shelton (1981) explored the synthesis of new triazole derivatives, providing foundational knowledge for their chemical properties and potential applications (Shelton, 1981).
  • Cancer Research and Therapeutics :

    • Šermukšnytė et al. (2022) synthesized triazole-thiol derivatives and evaluated their effects on cancer cell migration and growth, highlighting the significance of triazole derivatives in cancer therapy (Šermukšnytė et al., 2022).

Future Directions

The study and application of this compound could be a promising area for future research. Its complex structure and functional groups suggest that it could have interesting chemical and biological properties, making it a potential candidate for the development of new pharmaceuticals or other chemical products .

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-13(2)20-19(24-25-26(20)17-9-11-18(29-4)12-10-17)21(28)23-16-7-5-15(6-8-16)22-14(3)27/h5-13H,1-4H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTULYFPLPUABGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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